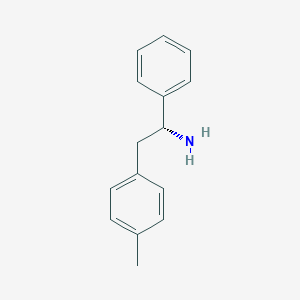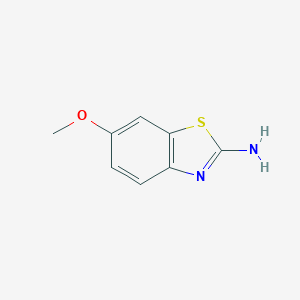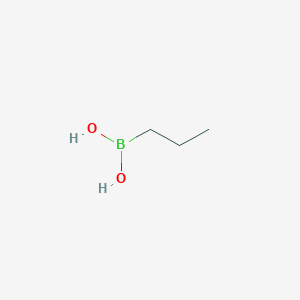
丙基硼酸
描述
It is a colorless liquid with a distinctive aroma and is soluble in water and various organic solvents such as alcohols and ethers . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis and its role in various chemical reactions.
科学研究应用
Propylboronic acid has numerous applications in scientific research:
作用机制
Target of Action
Propylboronic acid, also known as n-Propylboronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of propylboronic acid in this reaction are the palladium catalyst and the organic groups involved in the reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .
Biochemical Pathways
The biochemical pathways affected by propylboronic acid primarily involve the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . Additionally, propylboronic acid can be used as a protective group in carbohydrate chemistry, facilitating processes for acylation, silylation, and alkylation of glycoside-derived boronates .
Result of Action
The primary result of propylboronic acid’s action in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds. In the context of carbohydrate chemistry, propylboronic acid can facilitate the selective installation of various functional groups to glycoside substrates .
Action Environment
The action of propylboronic acid can be influenced by various environmental factors. For instance, the slow release rate of the active boronic acid, which is beneficial for the Suzuki–Miyaura coupling, is achieved by keeping the boronic acid concentration low . Additionally, the use of propylboronic acid as a protective group in carbohydrate chemistry can be influenced by factors such as the presence of other functional groups and the specific reaction conditions .
生化分析
Biochemical Properties
Propylboronic acid is increasingly utilized in diverse areas of research. It interacts with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The key interaction of Propylboronic acid with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Cellular Effects
The cellular effects of Propylboronic acid are largely due to its interactions with proteins and its ability to manipulate and label cells. It has been used for electrophoresis of glycated molecules and in polymers for the controlled release of insulin .
Molecular Mechanism
At the molecular level, Propylboronic acid exerts its effects through its interactions with diols and strong Lewis bases. These interactions are key to its utility in sensing applications and its role in biological labeling, protein manipulation, and modification .
Temporal Effects in Laboratory Settings
Its key interactions with diols and strong Lewis bases suggest that it may have long-term effects on cellular function, particularly in the context of protein manipulation and modification .
Metabolic Pathways
Propylboronic acid is involved in various metabolic pathways due to its interactions with diols. These interactions could potentially affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
Propylboronic acid can be synthesized through several methods. One common approach involves the reaction of propylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield propylboronic acid . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid.
Industrial Production Methods
In industrial settings, propylboronic acid is often produced through the hydroboration of propene using diborane, followed by oxidation with hydrogen peroxide. This method is advantageous due to its scalability and relatively mild reaction conditions .
化学反应分析
Types of Reactions
Propylboronic acid undergoes various chemical reactions, including:
Oxidation: Propylboronic acid can be oxidized to form propanol.
Reduction: It can be reduced to form propylborane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in an aqueous or organic solvent.
Major Products
Oxidation: Propanol.
Reduction: Propylborane.
Substitution: Various aryl or vinyl derivatives depending on the halide used.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Butylboronic acid
Uniqueness
Propylboronic acid is unique due to its specific alkyl chain length, which imparts different solubility and reactivity characteristics compared to other boronic acids. For instance, phenylboronic acid has an aromatic ring, which makes it more suitable for reactions requiring aromaticity, while methylboronic acid, with a shorter alkyl chain, has different steric and electronic properties .
属性
IUPAC Name |
propylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BO2/c1-2-3-4(5)6/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQOMSTTXPGKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325794 | |
| Record name | Propylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17745-45-8 | |
| Record name | B-Propylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17745-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 518339 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17745-45-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propylboronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73TJ7U4MDQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does γ-amino-propylboronic acid interact with glycopyranosides to facilitate their transport?
A1: γ-amino-propylboronic acids interact with glycopyranosides like phenyl ß-D-glucopyranoside and phenyl ß-D-galactopyranoside through the reversible formation of covalent bonds. Specifically, they form tetrahedral, anionic glycoside boronate complexes. These complexes exhibit lipophilic properties, allowing them to partition into the organic membrane as ion pairs with trioctylmethylammonium chloride. This complexation and partitioning are essential for the facilitated transport of the glycopyranosides across the membrane [].
Q2: Is there a preference for which diol group on the glycopyranoside the γ-amino-propylboronic acid interacts with?
A2: Yes, the research indicates a selectivity order for the interaction between the γ-amino-propylboronic acid and the diol groups present on the glycopyranoside. The observed order of preference for the tetrahedral boronate transport was cis α,γ-diol > α,β-diol []. This suggests that the position and orientation of the diol groups on the glycopyranoside molecule influence the efficiency of complex formation and subsequent transport.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


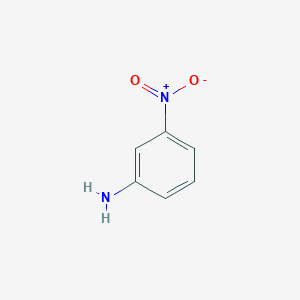
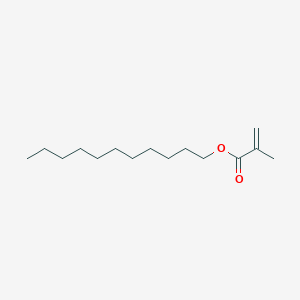
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)



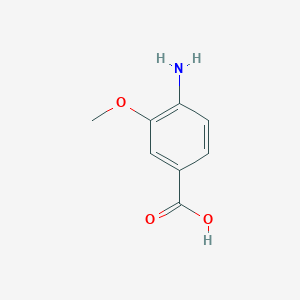
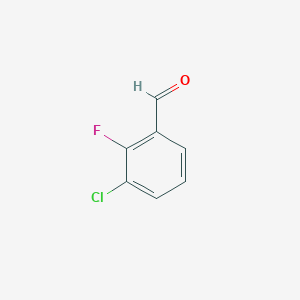
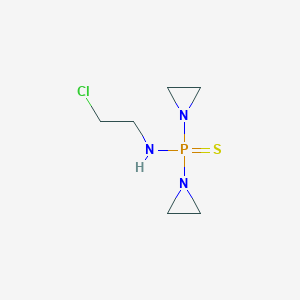
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)
